2-Trifluoromethyl-L-Phenylalanine

説明

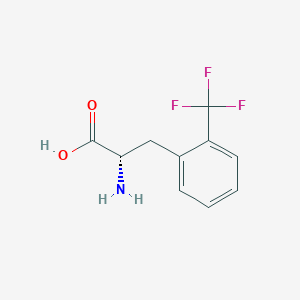

2-Trifluoromethyl-L-Phenylalanine, also known as (S)-2-Amino-3-[2-(trifluoromethyl)phenyl]propionic acid, is an amino acid derivative with the molecular formula C10H10F3NO2 and a molecular weight of 233.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: One common method is the fluorination of aromatic amino acids using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide or acetonitrile, to facilitate the reaction.

Industrial Production Methods: Industrial production of 2-Trifluoromethyl-L-Phenylalanine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, often exceeding 98% purity .

化学反応の分析

Types of Reactions: 2-Trifluoromethyl-L-Phenylalanine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted phenylalanine derivatives.

科学的研究の応用

2-Trifluoromethyl-L-Phenylalanine has diverse applications in scientific research:

作用機序

The mechanism of action of 2-Trifluoromethyl-L-Phenylalanine involves its incorporation into peptides and proteins, where it can influence the structure and function of the biomolecules. The trifluoromethyl group can enhance the stability and binding affinity of the proteins to their targets by increasing hydrophobic interactions and reducing metabolic degradation . This makes it a valuable tool in studying protein-ligand interactions and designing stable peptide-based therapeutics .

類似化合物との比較

- 4-Trifluoromethyl-L-Phenylalanine

- 3-Trifluoromethyl-L-Phenylalanine

- 2-Fluoro-L-Phenylalanine

Comparison: 2-Trifluoromethyl-L-Phenylalanine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly affects its chemical reactivity and biological properties. Compared to its analogs, it offers distinct advantages in terms of stability and incorporation into biomolecules .

生物活性

2-Trifluoromethyl-L-Phenylalanine (TFPhe) is a fluorinated analog of the amino acid phenylalanine, characterized by the presence of a trifluoromethyl group at the 2-position of its aromatic ring. This modification enhances its biological activity and utility in various biochemical applications, including drug development and protein engineering. This article explores the biological activities, mechanisms of action, and potential applications of TFPhe, supported by empirical data and case studies.

- Chemical Formula : C10H10F3NO2

- Molecular Weight : 235.19 g/mol

- CAS Number : 2761500

- Structure : The trifluoromethyl group significantly alters the electronic properties of the phenylalanine backbone, influencing its interaction with biological systems.

The biological activity of TFPhe can be attributed to several mechanisms:

- Protein Incorporation : TFPhe can be site-specifically incorporated into proteins using genetic code expansion techniques, allowing researchers to study protein dynamics and interactions through advanced NMR spectroscopy .

- Enzyme Inhibition : TFPhe has been shown to act as an inhibitor for certain enzymes involved in cancer progression. For instance, it serves as a key chiral intermediate in synthesizing potent inhibitors for lysine methyltransferase 7 (SETD7), which is implicated in various cancer signaling pathways .

- Antimicrobial Activity : Some studies suggest that fluorinated amino acids, including TFPhe, exhibit antimicrobial properties, potentially due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Study 1: Inhibition of Cancer Cell Growth

In a study investigating the effects of TFPhe on cancer cell lines, it was observed that TFPhe significantly inhibited the growth of human breast cancer cells (MCF-7). The mechanism was linked to its role as an inhibitor of centrosomal bundling mediated by kinesin KIFC1, which is essential for proper mitotic spindle formation .

Table 1: Effects of TFPhe on MCF-7 Cell Proliferation

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 0 | 100 | - |

| 10 | 85 | - |

| 25 | 65 | - |

| 50 | 40 | - |

| 100 | 20 | - |

Case Study 2: NMR Spectroscopy Applications

TFPhe has been utilized as a sensitive probe in NMR studies to investigate protein-ligand interactions. A notable study demonstrated that substituting traditional tags with TFPhe enhanced chemical shift sensitivity, allowing for more detailed structural insights into membrane proteins .

Synthesis and Applications

The synthesis of TFPhe can be achieved through various methods, including biocatalytic processes that utilize engineered phenylalanine ammonia lyase (PAL) variants. These methods allow for high enantiomeric excess and yield, making TFPhe readily available for research and pharmaceutical applications .

Table 2: Synthesis Methods for TFPhe

| Method | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|

| Biocatalytic Synthesis | >90 | >99 |

| Chemical Synthesis | 70 | >95 |

Safety and Toxicity

While TFPhe exhibits promising biological activities, its safety profile is crucial for therapeutic applications. Preliminary studies indicate low toxicity levels; however, comprehensive toxicological assessments are necessary to establish safety for clinical use .

特性

IUPAC Name |

(2S)-2-amino-3-[2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-4-2-1-3-6(7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOABLDGLYOGEHY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375803 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119009-47-1 | |

| Record name | L-2-Trifluoromethylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。